

2-Chlorobenzyl alcohol molecular weight

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Compound of Interest

Compound Name: 2-Chlorobenzyl alcohol

Cat. No.: B7723738

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An In-Depth Technical Guide to **2-Chlorobenzyl Alcohol**: Properties, Synthesis, and Applications in Pharmaceutical Development

Introduction

2-Chlorobenzyl alcohol (CAS No: 17849-38-6) is a pivotal chemical intermediate, widely recognized for its versatile applications across the pharmaceutical, agrochemical, and fine chemical industries.^[1] Characterized by its chlorinated aromatic structure, this compound serves as a fundamental building block for synthesizing more complex molecules, making it an invaluable asset in research and drug discovery.^{[1][2]} Its unique reactivity and antimicrobial properties further underscore its significance in the development of new therapeutic agents and formulations.^[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, synthesis and purification protocols, analytical characterization methods, and critical applications of **2-Chlorobenzyl alcohol**. Furthermore, it outlines essential safety and handling procedures to ensure its responsible use in a laboratory setting.

Physicochemical and Spectroscopic Properties

2-Chlorobenzyl alcohol is a white to tan crystalline solid at room temperature.^{[1][3]} Its molecular structure, featuring a chlorophenyl group attached to a hydroxymethyl group, dictates its chemical reactivity and physical characteristics. The molecular weight of **2-Chlorobenzyl alcohol** is 142.58 g/mol.^{[4][5][6][7]}

Caption: Molecular structure of **2-Chlorobenzyl alcohol**.

Table 1: Core Physicochemical Properties of **2-Chlorobenzyl Alcohol**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ ClO	[1][3][4]
Molecular Weight	142.58 g/mol	[4][6][7]
CAS Number	17849-38-6	[1][3][6]
Appearance	White to tan powder or crystalline powder	[1][3]
Melting Point	68-72 °C	[1][3]
Boiling Point	227 °C (lit.)	[1][5][7]
Solubility	Soluble in chloroform (25 mg/mL)	[3][7]
Water Solubility	8137 mg/L at 25 °C (estimated)	[3][8]

Synthesis and Purification

The most common and reliable method for synthesizing **2-Chlorobenzyl alcohol** in a laboratory setting is the reduction of 2-chlorobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄), which selectively reduces the aldehyde functional group to a primary alcohol without affecting the aromatic ring or the chloro-substituent.[9] The choice of NaBH₄ is strategic due to its high selectivity, operational simplicity, and safety compared to more potent reducing agents like lithium aluminum hydride.

Another established method is the Cannizzaro reaction, which involves the base-induced disproportionation of 2-chlorobenzaldehyde. In this reaction, one molecule of the aldehyde is reduced to **2-chlorobenzyl alcohol**, while a second molecule is oxidized to 2-chlorobenzoic acid.[3]

Experimental Protocol: Reduction of 2-Chlorobenzaldehyde

This protocol details the synthesis of **2-Chlorobenzyl alcohol** via the reduction of 2-chlorobenzaldehyde using sodium borohydride.^[9]

Materials:

- 2-Chlorobenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde in methanol.
- **Reduction:** Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction and prevent side reactions. Add sodium borohydride (NaBH_4) portion-wise while maintaining the temperature and stirring.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
- **Quenching:** Once the reaction is complete, carefully add water to quench the excess NaBH_4 .
- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer multiple times with dichloromethane.

- **Washing & Drying:** Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

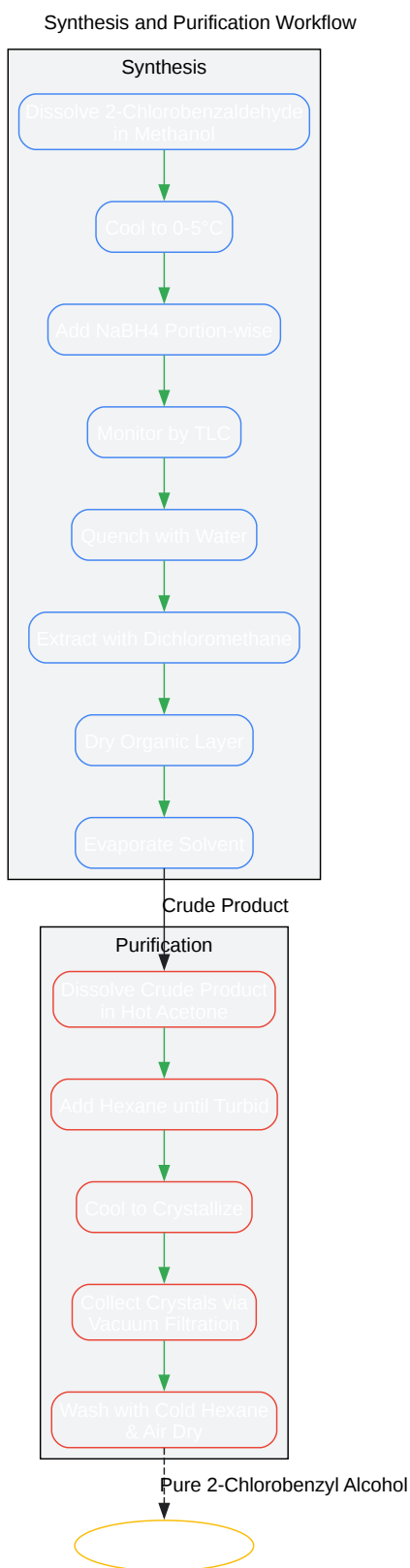
The crude **2-Chlorobenzyl alcohol** can be purified by recrystallization to obtain a high-purity crystalline solid.^[3]

Materials:

- Crude **2-Chlorobenzyl alcohol**
- Acetone
- Hexane
- Erlenmeyer flask, hot plate, ice bath, Büchner funnel

Procedure:

- Dissolve the crude product in a minimal amount of hot acetone.^[3]
- Slowly add hexane until the solution becomes slightly turbid, indicating the saturation point.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.^[3]
- Wash the crystals with a small amount of cold hexane and allow them to air dry.^[3]



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Caption: Experimental workflow for the synthesis and purification of **2-chlorobenzyl alcohol**.

Analytical Characterization

To ensure the purity and confirm the identity of synthesized **2-Chlorobenzyl alcohol**, a combination of chromatographic and spectroscopic techniques is employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing purity, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.^[9]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for determining the purity of **2-Chlorobenzyl alcohol**.^[9]

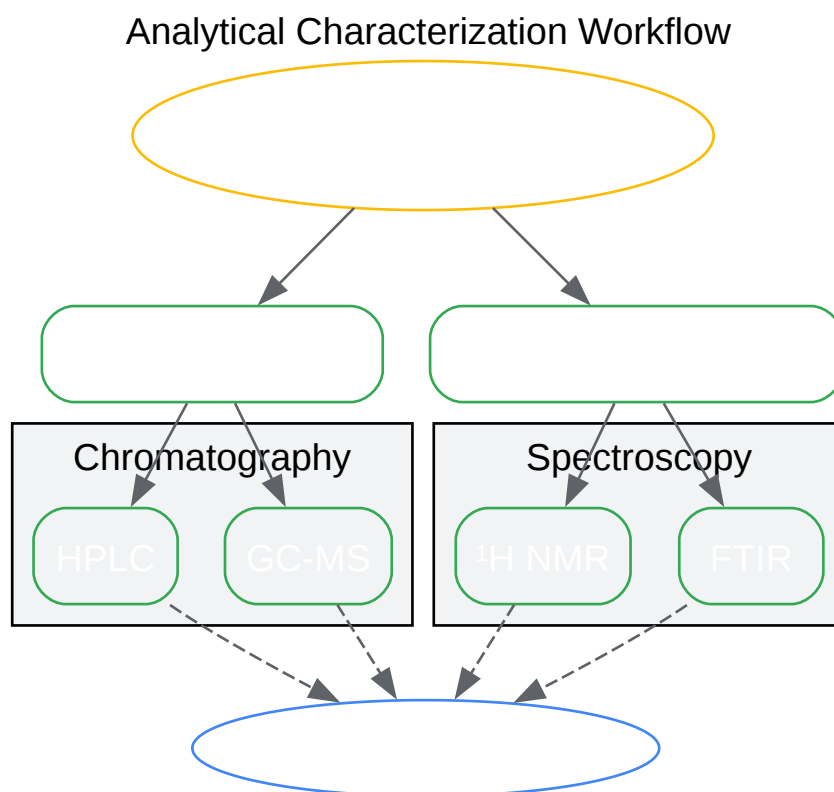
Instrumentation & Parameters:

Parameter	Specification
System	HPLC with UV detector
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Detection	220 nm
Injection Volume	10 μ L

Procedure:

- **Sample Preparation:** Prepare a standard solution of **2-Chlorobenzyl alcohol** in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare the sample to be analyzed at a similar concentration.
- **System Equilibration:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Determine the retention time and peak area. Purity is calculated based on the area percentage of the main peak.



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Caption: General workflow for the analytical characterization of **2-chlorobenzyl alcohol**.

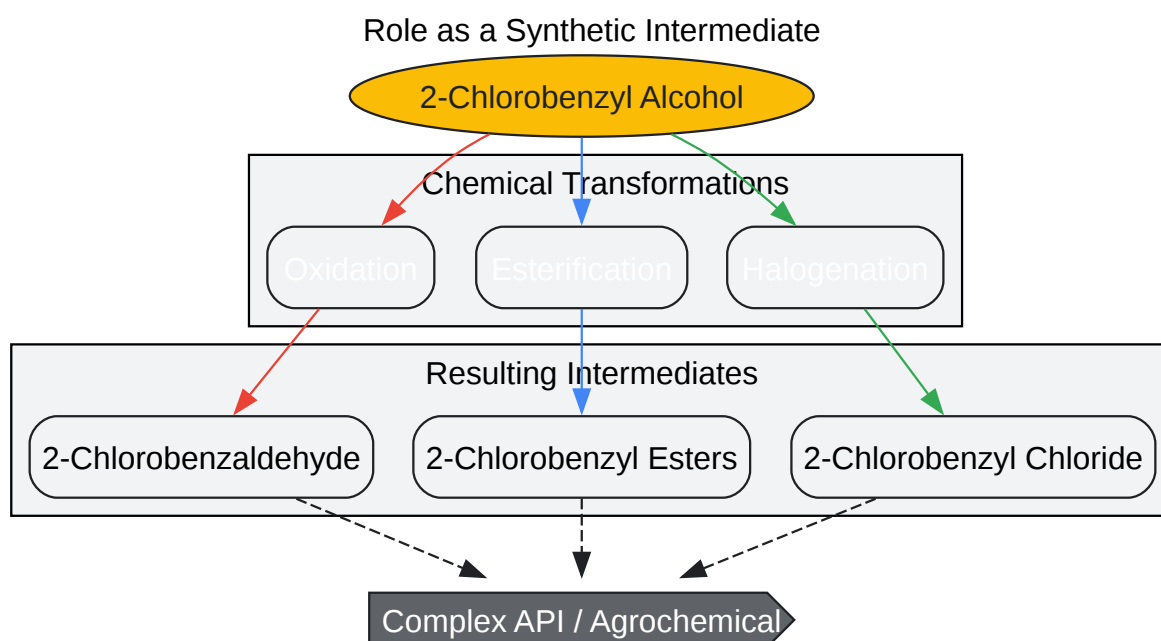
Applications in Drug Development and Synthesis

2-Chlorobenzyl alcohol is a highly valued intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its utility stems from the reactivity of the hydroxyl group and the influence of the chloro-substituent on the aromatic ring, allowing for a wide range of subsequent chemical transformations.

- Key Building Block: It serves as a precursor for introducing the 2-chlorobenzyl moiety into larger molecules, a common structural motif in various therapeutic agents.[10] The hydroxyl group can be easily converted into a good leaving group (e.g., a halide or tosylate) for

nucleophilic substitution reactions or oxidized to an aldehyde or carboxylic acid for further derivatization.

- **Antimicrobial Properties:** The compound itself exhibits antimicrobial properties, making it a candidate for inclusion in formulations aimed at preventing microbial growth.[1]
- **Agrochemical Synthesis:** Beyond pharmaceuticals, it is a crucial intermediate in producing pesticides and herbicides, contributing to agricultural productivity.[1][10]



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Caption: **2-Chlorobenzyl alcohol** as a versatile precursor in multi-step synthesis.

Safety, Handling, and Metabolism

While **2-Chlorobenzyl alcohol** is not classified as a hazardous substance according to the OSHA Hazard Communication Standard, it should be handled with care as its toxicological properties have not been exhaustively investigated.[11] Some sources indicate it may cause skin and eye irritation.[11][12]

Table 2: Safety and Handling Procedures

Aspect	Guideline	Source(s)
Engineering Controls	Work in a well-ventilated area. Use of a fume hood is recommended.	[11][13]
Eye Protection	Wear chemical safety goggles or glasses.	[11][13]
Hand Protection	Wear appropriate chemical-resistant gloves.	[11][13]
Body Protection	Wear a lab coat.	[11]
First Aid (Eyes)	Rinse cautiously with water for at least 15 minutes. Seek medical attention.	[11]
First Aid (Skin)	Remove contaminated clothing. Wash the affected area with soap and plenty of water.	[11][13]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container.	[11]
Incompatibilities	Acids, acid anhydrides, and oxidizing agents.	[11][14]

Metabolism

Studies in rats have shown that **2-Chlorobenzyl alcohol** is metabolized and excreted in urine primarily as 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid.[5][7] It is also considered a possible intermediate in the metabolism of 2-chloromandelic acid.[5][7]

Conclusion

2-Chlorobenzyl alcohol is a cornerstone intermediate with a molecular weight of 142.58 g/mol, whose value in pharmaceutical and chemical R&D cannot be overstated. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an essential tool for medicinal chemists and process developers. A thorough understanding of its handling, analytical characterization, and synthetic applications is crucial for leveraging its full potential in the innovation of new chemical entities. Adherence to proper safety protocols is paramount to ensure its effective and safe utilization in the laboratory.

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